1-(2-氯苯基)环丙烷腈

描述

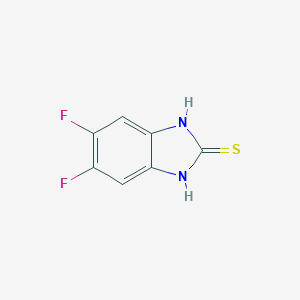

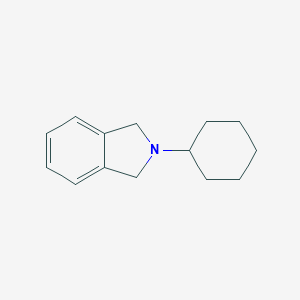

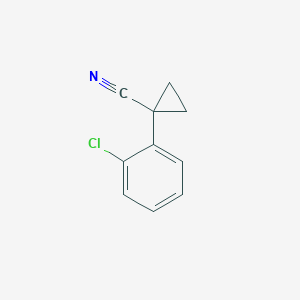

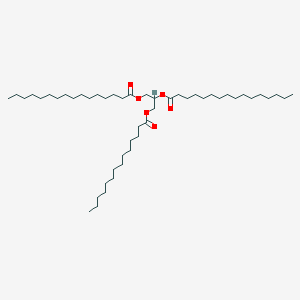

1-(2-Chlorophenyl)cyclopropanecarbonitrile (CPC) is an organic compound that has recently gained significant attention due to its potential applications in scientific research. CPC is a cyclic nitrile with a phenyl group and a chlorine atom attached. It has been used in a variety of research applications, including synthesis, drug development, and biochemistry.

科学研究应用

结构分析和晶体性质

- 通过晶体学对相关的氯苯基环丙烷腈进行了结构分析,揭示了独特的分子构象和分子间相互作用。这些研究有助于我们理解它们的化学行为以及在材料科学和分子工程中的潜在应用(Asiri等,2011)。

催化和合成应用

- 与1-(2-氯苯基)环丙烷腈的结构基元密切相关的环丙烯离子已被确定为Beckmann重排的高效有机催化剂。这展示了它们在合成有机化学中将酮氧胺转化为酰胺/内酰胺的实用性,为化学合成开辟了新的途径(Srivastava et al., 2010)。

反应性和转化研究

- 研究表明,给体-受体环丙烷与碘苯二氯化物具有反应性,导致氯化的环开放产物。这种转化适用于各种给体和受体基团,表明环丙烷腈在合成化学中的多功能性(Garve et al., 2014)。

相平衡研究

- 涉及环丙烷腈的相平衡研究已经进行,以了解它们在不同温度和压力条件下的行为。这项研究对于化学过程的发展和新材料的合成至关重要(Giles & Wilson, 2006)。

光化学反应

- 涉及类似于1-(2-氯苯基)环丙烷腈的环丙烷的光化学反应研究揭示了独特的自由基物种和阳离子的生成。这些发现对于理解反应机制和设计光介导的合成途径具有重要意义(Miranda et al., 2002)。

安全和危害

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

属性

IUPAC Name |

1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTBYZDCUXBPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437987 | |

| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122143-18-4 | |

| Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)

![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)